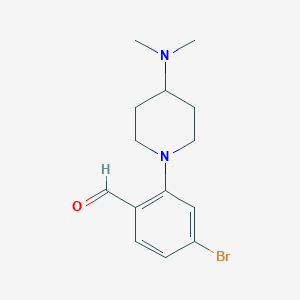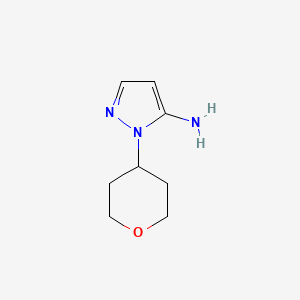![molecular formula C10H9Cl2NO3 B1386449 2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid CAS No. 1155503-79-9](/img/structure/B1386449.png)
2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid
Übersicht
Beschreibung
2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid is a chemical compound with the molecular formula C10H9Cl2NO3 and a molecular weight of 262.09 g/mol1. It is a derivative of benzoic acid, which is a common component in a variety of products and has a wide range of uses in the chemical industry2.
Synthesis Analysis
The synthesis of 2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid is not explicitly detailed in the search results. However, it is likely synthesized from 5-Amino-2-chlorobenzoic acid, a related compound2. The exact synthesis process would depend on various factors, including the desired yield, cost-effectiveness, and environmental considerations.Molecular Structure Analysis
The molecular structure of 2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid is determined by its molecular formula, C10H9Cl2NO3. Unfortunately, the search results do not provide a detailed analysis of its molecular structure1.Chemical Reactions Analysis
The specific chemical reactions involving 2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid are not provided in the search results. However, as a derivative of benzoic acid, it may participate in similar types of chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid are not fully detailed in the search results. However, it is known that its molecular weight is 262.09 g/mol1.Wissenschaftliche Forschungsanwendungen
Summary of the Application
PABA is a commonly used building block in pharmaceuticals due to its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups . It is used for the development of a wide range of novel molecules with potential medical applications .
Results or Outcomes
PABA compounds have shown anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties, suggesting their potential as therapeutic agents in future clinical trials .
2. Synthesis of Mesalamine
Summary of the Application
Mesalamine, an anti-inflammatory agent, can be synthesized via a green approach with 2-chloro-5-nitrobenzoic acid as the starting material .
Methods of Application or Experimental Procedures
This one-pot method involves the conversion of a chloro group into a hydroxyl group using aqueous KOH solution, followed by the reduction of a nitro group to amine using Pd/C .
Results or Outcomes
The method resulted in excellent conversion (99.3%), high yield (93%), and is cost-effective for large-scale production .
Safety And Hazards
The safety and hazards associated with 2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid are not specified in the search results. It is important to handle all chemical compounds with care and to follow appropriate safety protocols.
Zukünftige Richtungen
The future directions for research and applications of 2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid are not outlined in the search results. The potential uses of this compound would depend on its physical and chemical properties, as well as its interactions with other substances.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.
Eigenschaften
IUPAC Name |
2-chloro-5-(3-chloropropanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c11-4-3-9(14)13-6-1-2-8(12)7(5-6)10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNIDUOTQJEFQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




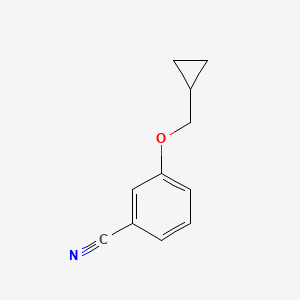
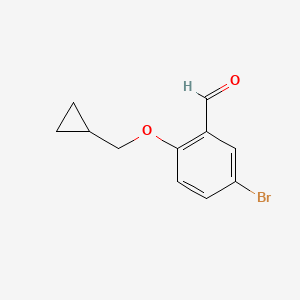
![[(2H-1,3-benzodioxol-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1386374.png)
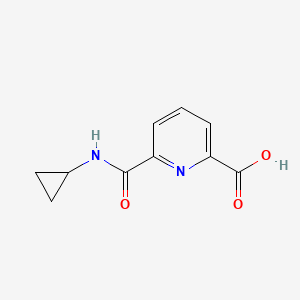




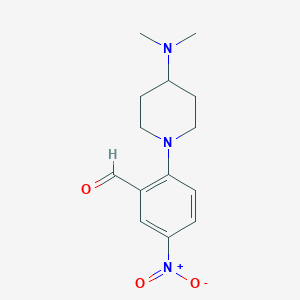
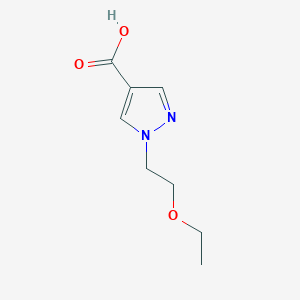
![Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine](/img/structure/B1386386.png)
